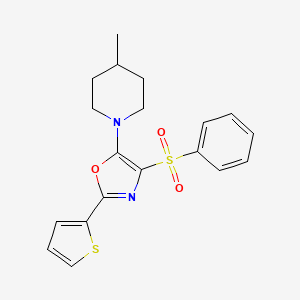

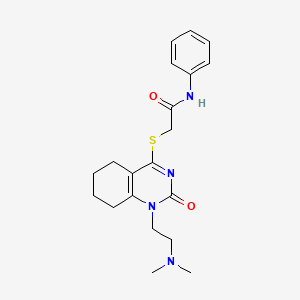

![molecular formula C26H20ClN3O3S B2805063 2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-16-0](/img/structure/B2805063.png)

2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

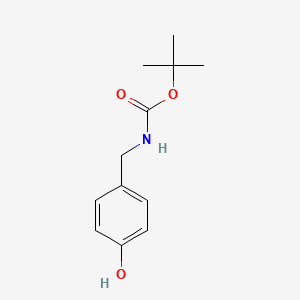

The compound “2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a methylbenzyl group (a benzene ring with a methyl group and attached to the rest of the molecule by a methylene bridge), a pyrano ring (a six-membered ring with one oxygen atom), a benzothiazine group (a fused ring system containing a benzene ring, a thiazine ring which is a six-membered ring with one nitrogen and one sulfur atom), and a carbonitrile group (-C≡N). The “5,5-dioxide” likely refers to two oxygen atoms attached to the 5-position carbon atom in the structure .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or building the cyclic structures. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It likely has a three-dimensional structure due to the presence of multiple cyclic groups. The electron-withdrawing chlorine atom and nitrile group could potentially influence the compound’s reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino group might participate in acid-base reactions, the carbonitrile group could undergo reactions typical for nitriles such as hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic systems .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibitory Activity

- A study by Ahmad et al. (2019) reported the synthesis and biological evaluation of derivatives of the compound, focusing on their potential as selective inhibitors of monoamine oxidase A and B. The compounds exhibited significant inhibitory activity, suggesting potential applications in neurological disorders or as antidepressants (Ahmad et al., 2019).

Multicomponent Synthesis Techniques

- Lega et al. (2016) explored the synthesis of similar compounds via a three-component interaction, yielding new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This research highlighted the synthesis process's peculiarities and proposed an adjusted mechanism for these interactions (Lega et al., 2016).

Antimicrobial Activity

- A research work by Mahdi (2015) investigated the antimicrobial activity of novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, including compounds similar to the one . These compounds showed significant antibacterial activity, particularly against Klebsiella pneumonia (Mahdi, 2015).

Application in Corrosion Inhibition

- Yadav et al. (2016) synthesized pyranopyrazole derivatives, including a compound structurally similar to the target compound, and investigated their effectiveness as corrosion inhibitors for mild steel in HCl solution. The study demonstrated significant inhibition efficiency, indicating potential applications in industrial corrosion prevention (Yadav et al., 2016).

Antimalarial Activity

- Barazarte et al. (2009) explored the synthesis and antimalarial activity of pyrazolo and pyrimido benzothiazine dioxide derivatives. These compounds, including those structurally related to the compound , showed potential as antimalarial agents, particularly in inhibiting hemoglobin hydrolysis (Barazarte et al., 2009).

Wirkmechanismus

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors including the specific target in the body, the way the compound interacts with that target, and the overall structure of the compound .

Zukünftige Richtungen

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Alternatively, it could serve as a starting point for the synthesis of a variety of analogs .

Eigenschaften

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O3S/c1-16-5-4-6-17(13-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-9-11-19(27)12-10-18/h2-13,23H,15,29H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJGRABDUUZNGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

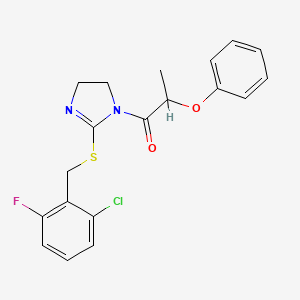

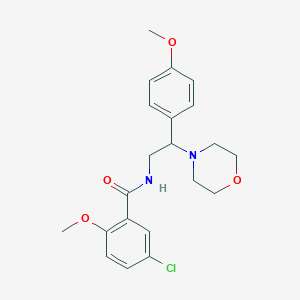

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)

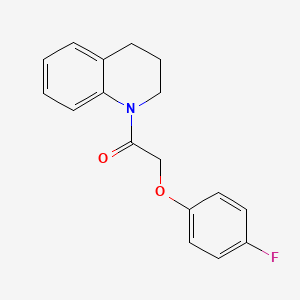

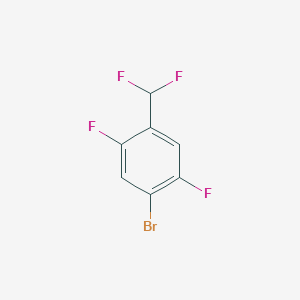

![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)

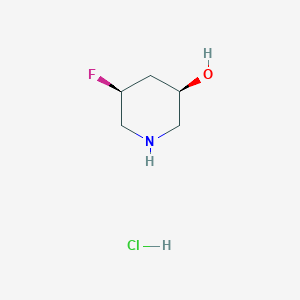

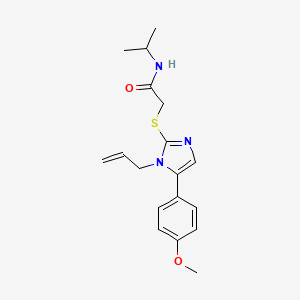

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)

![Tert-butyl 1-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2804995.png)